2-(哌嗪-1-基)吡嗪

概述

描述

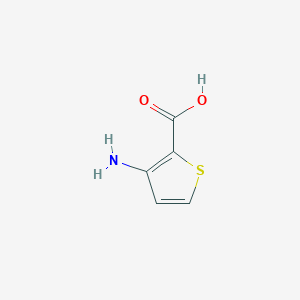

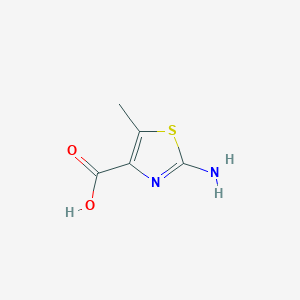

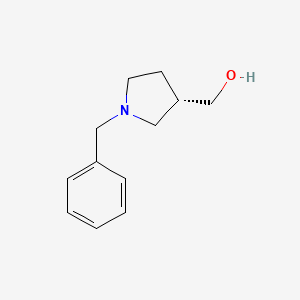

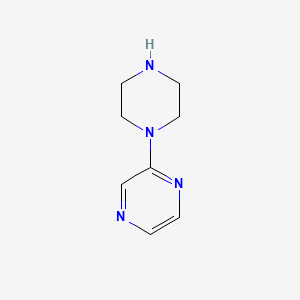

2-(Piperazin-1-yl)pyrazine is an organic compound that is widely used in the field of scientific research. It is a heterocyclic compound with a piperazine ring connected to a pyrazine ring, and is commonly referred to as “2-PP”. The compound has been found to have a wide range of applications in scientific research, including as a synthetic intermediate for other compounds, a reagent for organic synthesis, and a pharmacological agent.

科学研究应用

有机化学中的自动流程准备

研究人员在吡嗪基吡嗪的自动流程制备中利用了2-(哌嗪-1-基)吡嗪,展示了其在合成复杂有机化合物中的应用。这个过程涉及同时控制多个流动化学设备,突显了该化合物在促进高效和机器辅助有机合成中的作用 (Ingham et al., 2014)。

药理活性

2-(哌嗪-1-基)吡嗪衍生物展示了广泛的药理活性。它们已被发现存在于具有多种生物功能的化合物中,包括抗肿瘤、抗癫痫、抗抑郁、镇痛、抗微生物、抗结核、抗糖尿病、抗组胺、抗炎活性等。这种多功能性表明了该化合物在药物应用中的重要潜力 (Asif, 2015)。

抗微生物特性

一项合成哌嗪和三唑吡嗪新衍生物的研究揭示了强效的抗微生物特性。这些化合物针对细菌和真菌菌株进行了评估,展示了它们作为有效抗微生物剂的潜力 (Patil et al., 2021)。

合成方法学

有关2-(哌嗪-1-基)吡嗪衍生物合成的进展已有文献记录。一个值得注意的例子是碘介导的一锅法反应,提供了合成这些衍生物的简单途径。这项研究有助于理解这类化合物的高效合成路线 (Liu et al., 2017)。

抗结核药物

一些2-(哌嗪-1-基)吡嗪衍生物已被探索作为潜在的抗结核药物。含有这种基团的新化合物被合成并显示出对结核分枝杆菌的显著活性,突显了其在结核病治疗中的潜力 (Srinivasarao et al., 2020)。

哌嗪合成

哌嗪,一个相关化合物,在许多药物中是常见元素。最近突出了构建哌嗪环系统的方法,包括涉及2-(哌嗪-1-基)吡嗪的方法,强调了其在药物开发中的重要性 (Gettys et al., 2017)。

安全和危害

未来方向

The future directions for 2-(Piperazin-1-yl)pyrazine could involve its use in the development of medications based on heterocyclic compounds . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were found to exhibit significant anti-tubercular activity . This suggests that 2-(Piperazin-1-yl)pyrazine and its derivatives could have potential applications in the treatment of tuberculosis .

作用机制

Target of Action

It’s worth noting that piperazine derivatives have been found to exhibit a wide range of biological and pharmaceutical activities . For instance, piperazine is a known GABA receptor agonist , and certain piperazine-based compounds have shown antimicrobial activity and anti-tubercular activity .

Mode of Action

Piperazine, a structural component of this compound, is known to bind directly and selectively to muscle membrane gaba receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

Piperazine derivatives have been associated with various biochemical pathways due to their wide range of biological activities .

Result of Action

Certain piperazine-based compounds have shown antimicrobial activity and anti-tubercular activity .

生化分析

Biochemical Properties

2-(Piperazin-1-yl)pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit inhibitory activity against acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system Additionally, 2-(Piperazin-1-yl)pyrazine can form complexes with metal ions, which may influence its biochemical behavior and interactions with other biomolecules .

Cellular Effects

2-(Piperazin-1-yl)pyrazine affects various types of cells and cellular processes. It has demonstrated antiproliferative activity against several cancer cell lines, including HCT-15, NCI H-522, T47D, HepG-2, and PA-1 . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating specific signaling pathways and altering the expression of genes involved in cell survival and death .

Molecular Mechanism

The molecular mechanism of 2-(Piperazin-1-yl)pyrazine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it acts as an antagonist of the alpha-2 adrenergic receptor and a partial agonist of the 5-HT1A receptor . These interactions result in changes in gene expression and cellular responses, contributing to its observed biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Piperazin-1-yl)pyrazine can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 2-(Piperazin-1-yl)pyrazine remains stable under ambient conditions but may degrade under specific conditions, such as exposure to light or extreme pH . Long-term studies in vitro and in vivo have indicated that the compound can maintain its biological activity over extended periods, although its efficacy may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of 2-(Piperazin-1-yl)pyrazine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing anxiety and improving cognitive function . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2-(Piperazin-1-yl)pyrazine is involved in several metabolic pathways. It undergoes phase I metabolism, primarily through hydroxylation and oxidation reactions mediated by cytochrome P450 enzymes . These metabolic transformations can lead to the formation of active or inactive metabolites, influencing the compound’s overall biological activity. Additionally, 2-(Piperazin-1-yl)pyrazine can affect metabolic flux and metabolite levels, potentially altering cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(Piperazin-1-yl)pyrazine within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes and accumulate in various tissues, including the brain, liver, and kidneys . Its distribution is influenced by factors such as lipophilicity and binding affinity to plasma proteins . These properties determine the compound’s localization and accumulation within the body.

Subcellular Localization

2-(Piperazin-1-yl)pyrazine exhibits specific subcellular localization, which can affect its activity and function. The compound is known to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation and acetylation, may also influence its subcellular targeting and activity . These modifications can direct the compound to specific compartments or organelles, enhancing its biological effects.

属性

IUPAC Name |

2-piperazin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-2-11-8(7-10-1)12-5-3-9-4-6-12/h1-2,7,9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGFLVDMFDHYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188342 | |

| Record name | 1-Piperazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34803-68-4 | |

| Record name | 2-(1-Piperazinyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34803-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034803684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-piperazinylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the reported iodine-mediated synthesis of 2-(piperazin-1-yl)pyrazine derivatives?

A1: The research by [] introduces a novel, one-pot synthetic route for producing 2-(piperazin-1-yl)pyrazine derivatives using iodine as a mediator. This method offers a more straightforward and efficient alternative to previous synthetic approaches by utilizing readily available N-alkyl piperazines as starting materials []. This streamlined process could potentially reduce production costs and facilitate further research into the properties and applications of these compounds.

Q2: What is the proposed reaction mechanism for this iodine-mediated synthesis?

A2: While the exact mechanism is still under investigation, the researchers propose a plausible pathway based on control experiments []. The proposed mechanism likely involves the formation of an iodo-pyrazine intermediate, followed by a nucleophilic substitution with the N-alkyl piperazine, ultimately leading to the 2-(piperazin-1-yl)pyrazine derivative.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。